11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Description
This compound belongs to the steroidal cyclopenta[a]phenanthrenone family, characterized by a tetracyclic core with hydroxyl, acetyl, and methyl substituents. Its IUPAC name reflects the presence of three hydroxyl groups at positions 11, 16, and 17, a 2-hydroxyacetyl moiety at C17, and methyl groups at C10 and C12. The decahydro configuration indicates partial saturation, contributing to conformational rigidity. Molecular weight and stereochemical features are critical for its physicochemical and biological properties, as seen in analogous steroids like dexamethasone .
Properties
IUPAC Name |
11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h7,13-16,18,22,24-25,27H,3-6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPRYYSTJMNHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CC(C4(C(=O)CO)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pathway from Prednisone Acetate
The most widely cited method begins with prednisone acetate (Compound I) and proceeds through five stages:
-
Esterification of 17α-hydroxyl using acetic anhydride/tosyl acid in chloroform (40–80°C, 14–16 hours).
-
Selective reduction of the 11-ketone group using potassium borohydride/zinc chloride in methanol/dichloromethane (−10–15°C).
-
Elimination of the 17α-acetate via Glacial acetic acid potassium in DMF (60°C, 7–10 hours).
-
Oxidation of 16(17)-diene with potassium permanganate in acetone (−10–5°C).
-
Hydrolysis of 21-acetate using sodium hydroxide in methanol (25°C, 1 hour).
Critical Reaction Table
| Step | Reagents/Catalysts | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Esterification | Acetic anhydride, tosic acid | Chloroform | 40–80 | 109 (weight) |
| Reduction | KBH₄, ZnCl₂ | MeOH/CH₂Cl₂ | −10–15 | 97 |
| Oxidation | KMnO₄ | Acetone | −10–5 | 95 |
Advancements in Selective Reduction Strategies
Borohydride-Lewis Acid Systems
The CN104262440A patent demonstrates that zinc chloride as a Lewis acid directs potassium borohydride to selectively reduce the 11-ketone without affecting 3- and 20-ketones. This contrasts with traditional methods requiring exhaustive protection/deprotection:
Alternative Reducing Agents
While sodium borohydride remains standard, acetylated borohydrides (e.g., ethanoyl KBH₄) show enhanced selectivity in dichloromethane (−40°C), though with higher costs.
Oxidation and Hydrolysis Optimizations
Permanganate-Mediated Diene Oxidation
The 16(17)-diene in compound IV is oxidized to a 16α,17α-diol using KMnO₄/acetone at subzero temperatures:
Hydrolysis of 21-Acetate
Mineral bases (e.g., NaOH) in methanol achieve near-quantitative 21-OH deprotection:
Industrial-Scale Process Design
Green Chemistry Innovations
Recent efforts focus on:
-
Biocatalytic Reductions : Recombinant ketoreductases for 11-ketone reduction (pilot-scale yields: 85%).
-
Flow Chemistry : Continuous oxidation reactors improve KMnO₄ efficiency by 40%.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at its hydroxyl groups. Primary and secondary alcohols are converted to aldehydes or ketones under controlled conditions:
-
Key Insight : Oxidation at C-11 and C-16 is sterically hindered compared to the hydroxyacetyl group, requiring stronger oxidizing agents .
Reduction Reactions
Reductive modifications target ketone and acetyl groups:
| Reaction Site | Reagents/Conditions | Product Formed | Reference |
|---|---|---|---|
| C-3 ketone | NaBH₄ in ethanol | 3β-hydroxyl derivative | |
| Hydroxyacetyl group | LiAlH₄ | Reduction to ethylene glycol side chain |
-
Stereochemical Outcome : Reduction of the C-3 ketone yields a β-oriented hydroxyl group due to the compound’s rigid bicyclic framework.
Esterification and Acylation
The hydroxyacetyl moiety and hydroxyl groups participate in esterification:
| Reaction Site | Reagents/Conditions | Product Formed | Reference |
|---|---|---|---|
| C-17 hydroxyacetyl | Acetic anhydride, pyridine | 17-acetoxyacetyl derivative | |
| C-11 hydroxyl | Benzoyl chloride, DMAP | 11-benzoyl ester |
-
Regioselectivity : The C-17 hydroxyacetyl group exhibits higher reactivity than other hydroxyls due to its primary alcohol nature.
Cyclization and Ring Modifications
Intramolecular reactions exploit the compound’s fused-ring system:
Hydrolysis Reactions
The hydroxyacetyl group is susceptible to hydrolysis:
| Reaction Conditions | Products Formed | Reference |
|---|---|---|
| 0.1M HCl, 60°C | Cleavage to 17-keto and glycolic acid | |
| NaOH, aqueous ethanol | Deprotection of acetyl groups, yielding free hydroxyls |
Functionalization via Radical Reactions
Under photochemical conditions, the compound participates in radical-mediated processes:
| Reagents/Conditions | Product Formed | Reference |
|---|---|---|
| AIBN, CCl₄, UV light | Chlorination at tertiary C-H sites (C-10 and C-13) |
Scientific Research Applications
The compound 11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one , also known as Hidroaltesona , has garnered interest in various scientific research applications. This detailed article explores its applications across different fields, supported by data tables and case studies.
Pharmacological Research
Hidroaltesona is primarily recognized for its pharmacological properties. It is a derivative of corticosteroids and exhibits anti-inflammatory and immunosuppressive effects. This compound is utilized in the study of various diseases such as asthma and rheumatoid arthritis.
Case Study: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of Hidroaltesona in animal models of arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups. This highlights its potential as a therapeutic agent for inflammatory diseases.
Analytical Chemistry
The compound serves as a reference standard in analytical chemistry for developing and validating analytical methods. Its unique structure allows researchers to calibrate instruments and ensure the accuracy of measurements.
Data Table: Analytical Applications
| Application Area | Description | Reference Standard Used |
|---|---|---|
| HPLC Calibration | Used to calibrate High-Performance Liquid Chromatography systems for corticosteroid analysis | Hidroaltesona |
| Method Validation | Validates methods for quantifying corticosteroids in biological samples | Hidroaltesona |
Biological Studies
Research has shown that Hidroaltesona can influence cellular processes and gene expression related to glucocorticoid signaling pathways. It is used to explore the molecular mechanisms of steroid action in various cell types.
Case Study: Gene Expression Modulation
A recent study demonstrated that treatment with Hidroaltesona altered the expression levels of several genes involved in inflammation and immune response in cultured human cells. This suggests its utility in understanding glucocorticoid-mediated effects at the molecular level.
Pharmaceutical Development
Hidroaltesona is also significant in pharmaceutical development as an impurity standard for drugs like Budesonide. Its presence can affect the efficacy and safety profiles of corticosteroid medications.
Mechanism of Action
The mechanism of action of 11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of specific genes involved in inflammatory and immune responses. The molecular pathways include inhibition of pro-inflammatory cytokines and upregulation of anti-inflammatory proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
A comparative analysis of solubility and molecular weight is summarized below:
The target compound’s higher hydroxylation and acetyl group likely increase hydrophilicity compared to 1,3,5-triphenylbenzene but reduce solubility relative to dexamethasone due to steric hindrance .
Q & A
Q. How does pH influence its stability in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 2–9. Monitor degradation via UPLC-UV and identify products using HRMS. Acidic conditions may promote hydrolysis of the acetyl group, while alkaline conditions could oxidize hydroxyl moieties. Buffers (e.g., phosphate or citrate) should be selected to avoid catalytic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
